tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate structural elucidation
tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
Introduction: Contextualizing a Key Synthetic Intermediate
In the landscape of modern drug discovery and synthetic chemistry, N-protected indoles serve as foundational building blocks for a vast array of complex molecular architectures.[1][2] Among these, tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS No. 1191028-58-6) emerges as a particularly valuable intermediate.[3][4] The strategic placement of a reactive chlorosulfonyl group at the C-7 position, combined with the robust tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, renders it a versatile scaffold for constructing novel sulfonamide derivatives, which are a cornerstone of many therapeutic agents.
The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents distinct challenges for its characterization.[5] This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and purity assessment of this molecule. We will move beyond a mere recitation of data, delving into the causal reasoning behind experimental choices and the interpretation of spectral data, equipping researchers with the practical insights necessary for confident structural confirmation.
Core Analytical Strategy: A Multi-Pronged Approach
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[5][6] Due to the moisture-sensitive nature of the sulfonyl chloride group, experiments must be conducted in anhydrous deuterated solvents, such as chloroform-d (CDCl₃) or DMSO-d₆.[5]
¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR provides detailed information about the chemical environment, number, and neighboring relationships of protons in the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃.
-
Homogenization: Cap the tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer using a standard single-pulse experiment.[7]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Insights |
| ~ 8.15 | d | 1H | H-4 | Significant downfield shift due to the strong electron-withdrawing and anisotropic effects of the adjacent -SO₂Cl group. Expected to be a doublet from coupling to H-5. |
| ~ 7.80 | d | 1H | H-6 | Downfield shift due to proximity to the -SO₂Cl group. Expected to be a doublet from coupling to H-5. |
| ~ 7.65 | d, J ≈ 3.8 Hz | 1H | H-2 | Typical chemical shift for the H-2 proton in N-Boc indoles, coupled to H-3.[8] |
| ~ 7.30 | t | 1H | H-5 | Appears as a triplet (or dd) due to coupling with both H-4 and H-6. Its position is influenced by the flanking aromatic protons. |
| ~ 6.60 | d, J ≈ 3.8 Hz | 1H | H-3 | Typical chemical shift for the H-3 proton in N-Boc indoles, coupled to H-2.[8] |
| ~ 1.70 | s | 9H | -C(CH ₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group in the Boc protector.[8] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale & Insights |
| ~ 149.5 | C=O (Boc) | Carbonyl carbon of the carbamate group.[8] |
| ~ 136.0 | C-7a | Quaternary indole carbon adjacent to the nitrogen. |
| ~ 134.5 | C-7 | Quaternary carbon directly attached to the highly electron-withdrawing -SO₂Cl group, causing a downfield shift. |
| ~ 130.0 | C-3a | Quaternary indole carbon. |
| ~ 127.5 | C-2 | Shift is characteristic of C-2 in N-Boc indoles.[8] |
| ~ 126.0 | C-5 | Aromatic CH carbon. |
| ~ 125.0 | C-6 | Aromatic CH carbon. |
| ~ 120.0 | C-4 | Aromatic CH carbon. |
| ~ 107.0 | C-3 | Shift is characteristic of C-3 in N-Boc indoles.[8] |
| ~ 84.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[8] |
| ~ 28.2 | -C(C H₃)₃ (Boc) | Three equivalent methyl carbons of the tert-butyl group.[8] |
2D NMR: Confirming the Connections
While 1D NMR provides a strong foundation, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously confirming the proposed structure.
-
COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Expected correlations would include H-2/H-3 and H-4/H-5/H-6, validating the assignments of the indole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is crucial for definitively assigning the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons.
Caption: Key expected HMBC correlations for structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[9]
-
Data Acquisition: Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Predicted Mass Spectrometry Data:
| m/z (Calculated) | Proposed Fragment | Notes |
| 316.0405 / 318.0375 | [M+H]⁺ | The protonated molecular ion. The ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl will be a definitive signature. |
| 315.0332 / 317.0302 | [M]⁺ | The molecular radical cation (less common in ESI, more so in EI). Will also show the chlorine isotope pattern. |
| 260.0619 / 262.0589 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a highly characteristic fragmentation pathway.[9] |
| 216.0509 / 218.0479 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da), representing the protonated 7-(chlorosulfonyl)-1H-indole core.[9] |
| 57.0704 | [C₄H₉]⁺ | The tert-butyl cation, often observed as a prominent peak and sometimes the base peak for Boc-protected compounds.[9] |
Calculated for C₁₃H₁₄³⁵ClNO₄S
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Thin Film):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Film Formation: Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate.[10]
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[10]
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Rationale & Insights |
| ~ 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the indole aromatic ring. |
| ~ 2980-2950 | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the tert-butyl group. |
| ~ 1745 | C=O Stretch (Carbamate) | A strong, sharp absorption. The frequency is higher than a typical ketone due to the influence of the adjacent nitrogen and oxygen atoms. |
| ~ 1380 & 1180 | S=O Asymmetric & Symmetric Stretch | Two strong, characteristic absorptions for the sulfonyl chloride group.[11] These are highly diagnostic for the -SO₂Cl moiety. |
| ~ 1450 & 1370 | C-H Bend (Aliphatic) | Bending vibrations from the tert-butyl group. |
| ~ 800-700 | C-H Bend (Aromatic) | Out-of-plane bending can give clues about the substitution pattern on the aromatic ring. |
X-ray Crystallography: The Unambiguous Proof
For an absolute and definitive determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[5] This technique provides precise bond lengths, bond angles, and the relative stereochemistry of the molecule in the solid state.
Key Experimental Consideration: The primary challenge is growing a single crystal of sufficient size and quality. This often requires extensive screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Given the reactivity of the sulfonyl chloride, all crystallization attempts must be performed using anhydrous solvents under an inert atmosphere.[5]
Conclusion: A Synthesis of Evidence
The structural elucidation of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a systematic process of evidence accumulation. The initial hypotheses generated from IR and MS data regarding functional groups and molecular weight are fleshed out by the detailed connectivity map provided by 1D and 2D NMR. Each piece of data corroborates the others, leading to a single, consistent structural assignment. For molecules destined for use in regulated environments such as drug development, the definitive proof offered by X-ray crystallography, while not always necessary for routine confirmation, provides the ultimate level of structural validation. By following this multi-technique, logic-driven approach, researchers can confidently and accurately characterize this important synthetic building block.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Tert-butyl 7-(chlorosulfonyl)
- ¹H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. (2012). The Royal Society of Chemistry.
- 1191028-58-6 | tert-butyl 7-(chlorosulfonyl)
- A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
- tert-butyl 4-(chlorosulfonyl)
- In-Depth Technical Guide: Spectral Analysis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. (n.d.).
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Bruker.
- Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis. (n.d.). Benchchem.
- An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
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